![molecular formula C15H14BrN3O3S B2720009 2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide CAS No. 2415502-33-7](/img/structure/B2720009.png)
2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide
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Overview
Description
2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research in recent years. This compound has shown promising results in various studies, making it a potential candidate for future research.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide involves the inhibition of the activity of certain enzymes that play a crucial role in the inflammatory and cancerous processes. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and growth factors, thereby preventing the progression of these diseases.
Biochemical and physiological effects:
Studies have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines and growth factors in the body. It has also been found to induce apoptosis in cancer cells, thereby preventing their proliferation. Additionally, this compound has been shown to exhibit low toxicity levels, making it a safe candidate for further research.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide in lab experiments include its significant anti-inflammatory and anti-cancer properties, low toxicity levels, and ease of synthesis. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for the research on 2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its anti-inflammatory and anti-cancer properties.
2. Exploration of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
3. Development of new drug formulations that can improve the solubility of this compound in water, making it easier to administer in experiments.
4. Investigation of the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant potential in various scientific fields. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs. Further research on this compound can lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide involves the reaction of 2-bromo-4-nitrobenzenesulfonamide with 5-(2-methylpyrazol-3-yl)furan-2-carbaldehyde in the presence of a catalyst. The resulting product is then further processed to obtain the final compound.
Scientific Research Applications
2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
2-bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S/c1-19-13(8-9-17-19)14-7-6-11(22-14)10-18-23(20,21)15-5-3-2-4-12(15)16/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBUXIWRUOLVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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